molecular formula C21H18N2O2 B296795 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide

カタログ番号: B296795
分子量: 330.4 g/mol
InChIキー: XKYDVBVTEUKIDY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide, also known as OBI-3424, is a small molecule drug that has shown promising results in preclinical studies for the treatment of cancer.

作用機序

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide is a prodrug that is activated by the enzyme NQO1, which is overexpressed in hypoxic tumor cells. Once activated, this compound releases a DNA crosslinking agent that causes DNA damage and ultimately leads to cell death. This mechanism of action is unique and has shown to be effective in preclinical models of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in preclinical studies. It is rapidly metabolized in the liver and excreted in the urine. This compound has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good tissue penetration.

実験室実験の利点と制限

The advantages of using 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide in lab experiments are its potent anti-tumor activity, unique mechanism of action, and minimal toxicity. However, there are some limitations to using this compound in lab experiments. One limitation is that it requires the presence of NQO1 to be activated, which may limit its effectiveness in tumors that do not overexpress this enzyme. Another limitation is that this compound has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

将来の方向性

There are several future directions for the development of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide. One direction is to explore its potential as a combination therapy with other anti-cancer drugs. Another direction is to investigate its effectiveness in tumors that do not overexpress NQO1. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans. Overall, this compound shows great promise as a novel anti-cancer drug, and further research is needed to fully realize its potential.

合成法

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide is synthesized using a multi-step process, starting with the reaction of 2-aminobenzo[cd]indole with acetic anhydride to form 2-acetamido-2-oxobenzo[cd]indole. This intermediate is then reacted with 1-phenylethylamine to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.

科学的研究の応用

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide has been studied extensively in preclinical models of cancer. It has been shown to have potent anti-tumor activity in a variety of cancer types, including breast, lung, and prostate cancer. This compound works by targeting the hypoxic regions of tumors, which are known to be resistant to traditional chemotherapy and radiation therapy. This makes this compound a promising candidate for combination therapy with other anti-cancer drugs.

特性

分子式

C21H18N2O2

分子量

330.4 g/mol

IUPAC名

2-(2-oxobenzo[cd]indol-1-yl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C21H18N2O2/c1-14(15-7-3-2-4-8-15)22-19(24)13-23-18-12-6-10-16-9-5-11-17(20(16)18)21(23)25/h2-12,14H,13H2,1H3,(H,22,24)

InChIキー

XKYDVBVTEUKIDY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

正規SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。